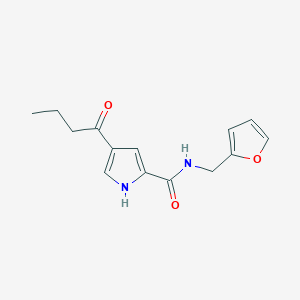
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with appropriate acylating agents. The general synthetic pathway can be outlined as follows:
- Preparation of Pyrrole Derivative : Start with 1H-pyrrole and introduce a butyryl group at the 4-position.
- Formation of Carboxamide : React the butyryl derivative with an appropriate amine (in this case, 2-furylmethylamine) to form the carboxamide linkage.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related pyrrole derivatives have shown IC50 values in the nanomolar range against FGFRs, leading to reduced migration and invasion in breast cancer models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on similar pyrrole-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 µg/mL, indicating strong efficacy against drug-resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be optimized through modifications in its structure. Key findings regarding SAR include:
- Substituent Effects : Electron-withdrawing groups on the pyrrole ring enhance anti-TB activity. The presence of bulky substituents at the carboxamide position also contributes to improved potency .
- Hydrophobic Interactions : The hydrophobic nature of substituents can affect binding affinity to target proteins, influencing overall biological efficacy.
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyrrole derivatives for their ability to inhibit FGFR signaling in breast cancer cells. Among these, a compound structurally related to this compound demonstrated significant antitumor activity, leading to apoptosis and reduced cell viability at low concentrations (IC50 values ranging from 7 to 25 nM) across various FGFR subtypes .
Case Study 2: Antimicrobial Properties
In another investigation, a library of pyrrole-2-carboxamides was screened for anti-mycobacterial activity. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis with minimal cytotoxicity towards mammalian cells (IC50 > 64 µg/mL) and a promising selectivity index .
属性
IUPAC Name |
4-butanoyl-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-4-13(17)10-7-12(15-8-10)14(18)16-9-11-5-3-6-19-11/h3,5-8,15H,2,4,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHQMDIXJAJXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














